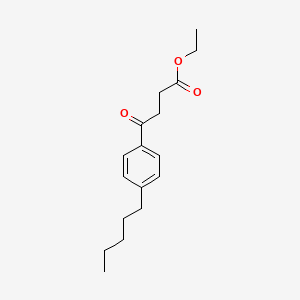

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Description

BenchChem offers high-quality Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILMNOLQUNDRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645768 | |

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-53-5 | |

| Record name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate" as a research chemical

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Executive Summary: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the research chemical Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate. Due to the limited availability of direct literature on this specific molecule, this guide pioneers a detailed, scientifically-grounded protocol for its synthesis via a two-step process: the Friedel-Crafts acylation of n-pentylbenzene with succinic anhydride, followed by Fischer esterification. We further delineate the necessary analytical techniques for its structural elucidation and purity confirmation, providing predicted spectroscopic data based on analogous compounds. Finally, a prospective analysis of its potential research applications is discussed, drawing parallels with the established biological activities of other 4-aryl-4-oxobutanoic acid derivatives.

Introduction: Unveiling a Novel Research Chemical

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is an organic compound featuring a 4-n-pentylphenyl group attached to a four-carbon chain containing a ketone and terminating in an ethyl ester. Its chemical structure suggests potential as a versatile intermediate in organic synthesis or as a candidate for biological screening. The 4-aryl-4-oxobutanoic acid scaffold is a known pharmacophore present in compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[1]. This guide serves as a foundational document to enable the synthesis and further investigation of this novel compound.

Chemical Identity:

| Property | Value |

| IUPAC Name | Ethyl 4-oxo-4-(4-pentylphenyl)butanoate |

| Molecular Formula | C₁₇H₂₄O₃ |

| Molecular Weight | 276.37 g/mol |

| CAS Number | 898778-53-5 |

Proposed Synthesis Pathway

The synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate can be efficiently achieved through a two-step process. The first step involves the formation of the keto-acid intermediate, 4-oxo-4-(4-n-pentylphenyl)butanoic acid, via a Friedel-Crafts acylation. The second step is the esterification of this intermediate to yield the final product.

Caption: Proposed two-step synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate.

Step 1: Friedel-Crafts Acylation of n-Pentylbenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring[2]. In this protocol, n-pentylbenzene is acylated with succinic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is regioselective for the para position due to the steric hindrance of the n-pentyl group.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq.).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add a suitable inert solvent such as dichloromethane or nitrobenzene. Cool the mixture to 0 °C in an ice bath.

-

Acylium Ion Formation: Slowly add succinic anhydride (1.1 eq.) to the stirred suspension. The formation of the acylium ion complex will occur.

-

Aromatic Compound Addition: Add n-pentylbenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-oxo-4-(4-n-pentylphenyl)butanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes)[3].

Causality and Self-Validation: The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with both the acylating agent and the resulting ketone product[2]. The acidic workup is crucial for both hydrolyzing the aluminum complexes and protonating the carboxylate to yield the carboxylic acid. The purity of the intermediate should be confirmed by melting point determination and spectroscopic methods before proceeding to the next step.

Safety: Friedel-Crafts reactions can be hazardous. Aluminum chloride is highly corrosive and reacts violently with water. Acetic anhydride, if used as an alternative acylating agent, is corrosive and a lachrymator[4]. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Step 2: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Here, the synthesized 4-oxo-4-(4-n-pentylphenyl)butanoic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to produce the desired ethyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-oxo-4-(4-n-pentylphenyl)butanoic acid (1.0 eq.) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC.

-

Neutralization: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Solvent Removal: Remove the excess ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the final product.

Caption: Experimental workflow for synthesis, purification, and characterization.

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (doublets, ~7.2-7.9 ppm), ethyl ester CH₂ (~4.1 ppm, quartet) and CH₃ (~1.2 ppm, triplet), methylene protons adjacent to the ketone and ester (~2.8-3.3 ppm, triplets), n-pentyl chain protons (~0.9-2.7 ppm). |

| ¹³C NMR | Carbonyl carbons (ketone ~198 ppm, ester ~173 ppm), aromatic carbons (~128-145 ppm), ethyl ester carbons (~14, 61 ppm), aliphatic carbons of the butyrate and pentyl chains. |

| IR (Infrared) | Strong C=O stretching vibrations for the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2800-3100 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹). |

| MS (Mass Spec) | Molecular ion peak (M⁺) corresponding to the molecular weight of 276.37. Fragmentation patterns would likely show loss of the ethoxy group (-45) and cleavage at the keto group. |

Analytical methods for aromatic ketones often involve HPLC for purity assessment, and GC-MS can also be a valuable tool for both identification and quantification[5][6].

Prospective Research Applications

While no specific biological activities have been documented for Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, the broader class of 4-aryl-4-oxobutanoic acid derivatives has shown promise in several therapeutic areas. For instance, some derivatives have been synthesized and evaluated for moderate anti-inflammatory, analgesic, and antimicrobial activities[1].

The structural motif of an aromatic ring separated from a carboxylic acid or ester function by a flexible chain is common in medicinal chemistry. It allows for interaction with various biological targets. The n-pentyl group introduces lipophilicity, which may enhance membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.

Potential avenues for investigation could include:

-

Antimicrobial agents: The lipophilic tail could facilitate disruption of bacterial cell membranes.

-

Enzyme inhibitors: The keto-ester functionality could act as a Michael acceptor or interact with active site residues.

-

Intermediates for heterocyclic synthesis: The 1,4-dicarbonyl relationship makes it a suitable precursor for the synthesis of various heterocyclic systems, which are of significant interest in drug discovery[7].

It is important to emphasize that these are speculative applications based on structural analogy, and any such activity would need to be confirmed through rigorous biological screening.

Safety, Handling, and Storage

As a novel research chemical, Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory system, similar to its structural analog, ethyl 4-oxo-4-phenylbutyrate[8].

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

-

A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. (2018). Molbank, 2018(2), M988. [Link]

- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica.

-

4-Oxo-4-phenylbutyric acid, butyl ester. PubChem. [Link]

- Biases in ketone measurements using DNPH-coated solid sorbent cartridges. (2014). Analytical Methods, 6(4), 967-974.

- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2021). Arabian Journal of Chemistry, 14(1), 102901.

- Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). Pharmaceutical Chemistry Journal, 43(8), 416-419.

- Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2024).

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

- 4-Aryl-1,4-Dihydropyridines as Potential Enoyl-Acyl Carrier Protein Reductase Inhibitors: Antitubercular Activity and Molecular Docking Study. (2020). Infectious Disorders - Drug Targets, 20(5), 721-733.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2005). Analytical and Bioanalytical Chemistry, 381(2), 464-472.

- 12BL Experiment 10: Friedel Crafts Acyl

- Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. (2020). Processes, 8(11), 1478.

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.

- Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3390-3393.

-

Ethyl 4-oxo-4-phenylbutyrate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. mdpi.com [mdpi.com]

- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 7. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 8. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Friedel-Crafts Acylation: A Comprehensive Guide to the Synthesis of Aromatic Ketones for Pharmaceutical and Research Applications

The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon bonds and the preparation of aromatic ketones. These ketones are not only valuable final products but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical insights, and detailed experimental protocols.

Theoretical Bedrock: Understanding the "Why" Behind the "How"

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In essence, it involves the introduction of an acyl group (R-C=O) onto an aromatic ring. The reaction is typically carried out by treating an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[2][3]

The most commonly employed Lewis acid is aluminum chloride (AlCl₃), which plays a pivotal role in activating the acylating agent.[4] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic species known as the acylium ion (R-C≡O⁺).[5] This resonance-stabilized cation is the key electrophile that is subsequently attacked by the electron-rich aromatic ring.

The Decisive Advantages Over Friedel-Crafts Alkylation

While mechanistically related to Friedel-Crafts alkylation, the acylation variant offers two significant advantages that render it a more synthetically reliable tool:

-

No Carbocation Rearrangements: The acylium ion is stabilized by resonance and does not undergo the skeletal rearrangements that frequently plague Friedel-Crafts alkylations, which proceed through less stable carbocations.[5][6] This ensures the formation of a single, predictable product isomer.

-

Deactivation of the Product: The introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[5][7] This inherent self-regulation prevents the polysubstitution reactions that are a common drawback of Friedel-Crafts alkylations.[8]

Key Mechanistic Steps

The mechanism of the Friedel-Crafts acylation can be dissected into three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a complex, which then dissociates to generate the electrophilic acylium ion and a tetrahaloaluminate anion.

-

Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring and is the rate-determining step of the reaction.[6]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrahaloaluminate anion, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Sources

- 1. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Comprehensive Guide to the GC-MS Analysis of Keto Ester Compounds: Protocols and Expert Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto esters are a pivotal class of organic compounds, serving as key intermediates in pharmaceutical synthesis and as significant biomarkers in metabolic studies. Their accurate and sensitive quantification is crucial for drug development, quality control, and clinical diagnostics. However, their inherent chemical properties—polarity, thermal lability, and tendency for keto-enol tautomerism—present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a detailed, field-proven protocol for the robust analysis of keto ester compounds. It emphasizes a two-step derivatization strategy involving oximation followed by silylation to enhance volatility, improve thermal stability, and prevent tautomeric interferences. We will delve into the causality behind each experimental choice, from sample preparation and column selection to the interpretation of mass spectral data, providing a self-validating system for trustworthy and reproducible results.

The Analytical Challenge: Understanding Keto Ester Behavior in GC-MS

Gas Chromatography requires analytes to be volatile and thermally stable to traverse the heated injector and column.[1] Keto esters, particularly α- and β-keto esters, often fail to meet these criteria.

-

Polarity and Volatility: The presence of both keto and ester functional groups makes these molecules relatively polar, leading to low volatility. This results in poor peak shapes (tailing) and potential adsorption to active sites within the GC system.[2]

-

Thermal Instability: Many keto acids and esters are prone to degradation or decarboxylation at the high temperatures typical of a GC inlet, compromising analytical accuracy.[2]

-

Keto-Enol Tautomerism: A significant challenge is the equilibrium between the keto and enol forms. If not addressed, a single analyte can produce multiple chromatographic peaks, complicating identification and quantification.[2][3]

To overcome these obstacles, chemical derivatization is not merely an option but a mandatory step for reliable analysis.[2][4] This process converts the problematic functional groups into less polar, more volatile, and thermally stable derivatives.[5]

Principle of the Method: A Two-Step Derivatization Approach

The most effective and widely adopted strategy for preparing keto esters for GC-MS analysis is a two-step derivatization process.[2][6]

-

Oximation: This initial step targets the keto functional group. Using a reagent like Methoxyamine Hydrochloride (MeOx), the carbonyl is converted into a methoxime derivative. This "locks" the molecule, preventing keto-enol tautomerism and protecting the thermally sensitive keto group from degradation.[6]

-

Silylation: The second step targets any active hydrogens, particularly on carboxyl or hydroxyl groups, by replacing them with a trimethylsilyl (TMS) group. Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are highly effective. This dramatically increases the compound's volatility and reduces its polarity, ensuring excellent chromatographic performance.[4][6]

This sequential approach ensures that all problematic functional groups are addressed, leading to sharp, symmetrical peaks and highly reproducible results.

Caption: Two-step derivatization workflow for keto esters.

Detailed Protocols and Methodologies

Required Apparatus and Reagents

-

Apparatus: GC-MS system with an autosampler, vortex mixer, heating block or thermal shaker, centrifuge, and precision pipettes.

-

Consumables: 2 mL glass GC vials with PTFE-lined septa, micro-inserts, and appropriate GC column.

-

Solvents & Reagents:

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)

-

Volatile organic solvents (e.g., hexane, dichloromethane, ethyl acetate) for sample extraction and dilution.[7]

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 2-ketocaproic acid) is recommended for accurate quantification.[2]

-

Sample Preparation Protocol

The goal of sample preparation is to extract the keto esters from the matrix into a clean, organic solvent suitable for derivatization.

-

Extraction: For biological fluids or tissues, perform a liquid-liquid extraction or solid-phase extraction (SPE).[8][9] A common approach is to precipitate proteins (e.g., with cold methanol) and then extract the supernatant.

-

Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. The presence of moisture can significantly inhibit the silylation reaction.[2]

-

Reconstitution: Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., 50 µL of pyridine) before proceeding to derivatization.

Step-by-Step Derivatization Protocol

-

Prepare Oximation Reagent: Dissolve Methoxyamine HCl in anhydrous pyridine to a concentration of ~20 mg/mL. Vortex until fully dissolved.

-

Step 1 - Oximation:

-

Add 50 µL of the oximation reagent to the dried sample extract.

-

Add the internal standard at this stage if not already included.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate at a controlled temperature (e.g., 37°C to 60°C) for 90 minutes in a thermal shaker.[6]

-

-

Step 2 - Silylation:

-

After cooling the sample to room temperature, add 50 µL of MSTFA.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate at the same controlled temperature for 30-60 minutes.[6]

-

-

Final Step: After cooling, the sample is ready for injection. If necessary, transfer the final solution to a GC vial with a micro-insert.

Caption: General workflow for GC-MS analysis of keto esters.

Recommended GC-MS Instrumental Parameters

The following parameters serve as an excellent starting point and should be optimized for the specific analytes of interest.

| Parameter | Recommended Setting | Rationale & Expert Insight |

| GC Column | Mid-polarity; e.g., 5% Phenyl Polysiloxane (HP-5ms, DB-5ms) | This phase provides an excellent balance for separating a wide range of derivatized compounds.[10] A standard dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness is robust and offers good resolution.[11][12][13] |

| Carrier Gas | Helium | Provides good efficiency and is inert. Maintain a constant flow rate (e.g., 1.0-1.2 mL/min). |

| Inlet Temperature | 250 °C | Must be hot enough to ensure rapid volatilization of derivatives but not so hot as to cause degradation. Splitless injection is preferred for trace analysis to maximize sensitivity.[14] |

| Oven Program | Initial: 70°C (hold 2 min) | A lower starting temperature allows for good focusing of volatile components on the column head. |

| Ramp: 10-15 °C/min to 280 °C | A moderate ramp rate ensures good separation of compounds with varying boiling points. | |

| Final Hold: 280-300°C (hold 5 min) | Ensures that all heavier components are eluted from the column before the next run. | |

| MS Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |

| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Energy | 70 eV | Standard EI energy to produce reproducible fragmentation patterns for library matching.[15] |

| Acquisition Mode | Full Scan (e.g., m/z 50-600) & SIM | Use Full Scan for method development and qualitative identification.[16] For high-sensitivity quantification of specific target compounds, develop a Selected Ion Monitoring (SIM) method using characteristic ions.[16] |

Data Interpretation: Decoding the Mass Spectra

The mass spectra of derivatized keto esters are typically characterized by specific fragmentation patterns. Understanding these is key to confident peak identification.

-

α-Cleavage: This is a very common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group breaks.[17][18] For esters, cleavage can occur on either side of the carbonyl, leading to characteristic acylium ions.[19]

-

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[20] It results in the loss of a neutral alkene molecule and is a highly diagnostic fragmentation pattern.[17][19][21]

-

Characteristic Ions: Silylated compounds often show characteristic ions at m/z 73 (-Si(CH3)3) and 147 ((CH3)2Si=O-Si(CH3)3). The molecular ion (M+) may or may not be visible, but a characteristic M-15 peak (loss of a methyl group from the silyl moiety) is common.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Analyte Peak | Incomplete derivatization; Analyte degradation; Active sites in the GC system. | Ensure reagents are anhydrous and reaction times/temperatures are optimal.[2] Use a deactivated inlet liner and a high-quality, inert GC column.[2] |

| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC system. | Re-optimize the derivatization protocol. Check for and replace a contaminated or non-deactivated inlet liner. Trim the first few cm of the GC column. |

| Multiple Peaks for One Analyte | Incomplete oximation leading to keto-enol tautomers; Side reactions. | Ensure the oximation step is carried out to completion before silylation. Check for moisture in the sample or reagents.[2] |

| Poor Reproducibility | Inconsistent sample preparation; Lack of an internal standard. | Standardize every step of the sample preparation and derivatization protocol.[2] An internal standard is essential to correct for variations in extraction, derivatization efficiency, and injection volume.[2] |

Conclusion

The GC-MS analysis of keto esters is a powerful but exacting technique. The challenges posed by their physicochemical properties can be effectively overcome through a carefully executed two-step derivatization protocol of oximation and silylation. This method enhances volatility, ensures thermal stability, and prevents analytical artifacts from tautomerism, paving the way for reliable identification and quantification. By understanding the rationale behind column selection, instrument parameters, and fragmentation patterns, researchers can develop robust, self-validating methods essential for advancing pharmaceutical and metabolic research.

References

-

Uchiyama, S., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 22-29. Available at: [Link]

-

Zhao, Y., et al. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Available at: [Link]

-

Saravanan, M. (2011). Quantification of Esters by GC-MS. Chromatography Forum. Available at: [Link]

-

ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the... ResearchGate. Available at: [Link]

-

Li, Z., et al. (2022). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available at: [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Available at: [Link]

-

MDPI. (2023). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. MDPI. Available at: [Link]

-

Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Gotor-Fernández, V., et al. (2019). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

-

ACS Publications. (2019). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Available at: [Link]

-

Restek. (n.d.). GC Column Selection Guide. Restek. Available at: [Link]

-

Martínez-Salas, P., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. Available at: [Link]

-

Taylor, R. L., & Shackleton, C. H. (2019). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Journal of the Endocrine Society. Available at: [Link]

-

Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

-

Agilent. (n.d.). J&W GC Column Selection Guide. Agilent. Available at: [Link]

-

Kind, T., et al. (2009). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Available at: [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. Available at: [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

Sources

- 1. postnova.com [postnova.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. scioninstruments.com [scioninstruments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.ca [fishersci.ca]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. organomation.com [organomation.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 19. jove.com [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

derivatization of "Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate" for biological studies

Application Note & Protocols

Strategic Derivatization of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate for Advanced Biological Interrogation

Abstract

This document provides a comprehensive guide for the chemical derivatization of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, a versatile keto-ester scaffold. Recognizing the potential of 4-aryl-4-oxobutanoate structures in drug discovery, this guide details strategic modifications to convert the parent compound into a suite of powerful chemical biology tools.[1] We present detailed, validated protocols for introducing fluorescent reporters, affinity tags (biotin), and click chemistry handles by targeting the molecule's ketone functionality. Furthermore, we describe a two-step strategy for modifying the ester group. Each protocol is designed to be self-validating, with integrated analytical checkpoints for purification and characterization. This guide is intended for researchers in chemical biology, pharmacology, and drug development seeking to create bespoke molecular probes for target identification, cellular imaging, and mechanism-of-action studies.

Introduction: Unlocking the Potential of a Scaffold

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is a member of the 4-aryl-4-oxobutanoate class of molecules. While the direct biological profile of this specific compound is not extensively documented, related structures have demonstrated noteworthy biological activities, including anti-inflammatory and potential anticancer effects.[1][2][3] Its structure, featuring a chemically accessible ketone and an ethyl ester, presents an ideal platform for modification.

Derivatization transforms a passive small molecule into an active probe. By covalently attaching functional moieties, we can equip the core scaffold with capabilities for:

-

Visualization: Fluorescent tags enable real-time tracking of the molecule's subcellular localization and dynamics within living cells.[]

-

Target Engagement: Biotinylation allows for the capture and identification of protein binding partners through affinity purification (e.g., pull-down assays followed by mass spectrometry).[5][6]

-

Modular Bioconjugation: The introduction of bioorthogonal "click chemistry" handles (e.g., alkynes or azides) provides a versatile platform for linking the molecule to a wide array of other entities, such as antibodies, nanoparticles, or nucleic acids, with high efficiency and specificity.[7][8][9]

This guide explains the causality behind the chosen chemical strategies, providing researchers with the foundational knowledge and practical steps to generate high-quality, well-characterized molecular probes.

Physicochemical Properties of the Parent Compound

A clear understanding of the starting material is critical for planning derivatization and purification strategies.

| Property | Value | Source |

| IUPAC Name | ethyl 4-oxo-4-(4-pentylphenyl)butanoate | PubChem[10] |

| Molecular Formula | C₁₇H₂₄O₃ | PubChem[10] |

| Molecular Weight | 276.37 g/mol | PubChem[10] |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | PubChem[10] |

| Structure |  | PubChem[10] |

Derivatization Strategies & Workflows

The parent compound offers two primary sites for modification: the ketone and the ester. The ketone carbonyl is the more favorable target due to its higher reactivity and the availability of chemoselective reactions that proceed under mild, biologically compatible conditions.

Diagram: Overall Derivatization Strategy

Caption: Overview of derivatization pathways for the parent compound.

Protocols: Targeting the Ketone Carbonyl

The reaction between a ketone and a hydrazine or an aminooxy group to form a stable hydrazone or oxime is one of the most reliable methods for bioconjugation.[11][12] These reactions can be performed under mild acidic conditions, which minimizes side reactions and preserves the integrity of sensitive functional tags.

Protocol: Fluorescent Labeling via Hydrazone Formation

Principle: This protocol attaches a fluorescent dye containing a hydrazide moiety to the ketone of the parent compound. The resulting hydrazone bond is stable under most physiological conditions, creating a robust fluorescent probe for cellular imaging.

Materials & Reagents:

-

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate (Parent Compound, PC)

-

Fluorescent Hydrazide (e.g., Dansyl hydrazide, BODIPY™ FL hydrazide)

-

Anhydrous Ethanol or Methanol

-

Glacial Acetic Acid

-

Reaction vial, magnetic stirrer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

-

Dissolve 100 mg (0.36 mmol) of the parent compound in 5 mL of anhydrous ethanol in a clean, dry reaction vial.

-

Add 1.1 molar equivalents (e.g., ~105 mg for Dansyl hydrazide, MW=267.3 g/mol ) of the chosen fluorescent hydrazide to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction. The pH should be mildly acidic (around 4-5).

-

Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (rotary evaporation).

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the fluorescent product.

-

Validation: Collect fractions containing the product, combine, and evaporate the solvent. Confirm identity and purity via LC-MS and ¹H NMR. Successful conjugation is indicated by the appearance of the fluorophore's characteristic signals in the NMR spectrum and a corresponding mass increase in the MS data.

Protocol: Biotinylation for Affinity-Based Studies

Principle: This method uses biotin hydrazide to tag the parent compound, enabling its use in affinity purification experiments to identify binding partners.[6][13]

Materials & Reagents:

-

Parent Compound (PC)

-

Biotin Hydrazide

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Glacial Acetic Acid

-

Reversed-phase HPLC system for purification

Step-by-Step Procedure:

-

Dissolve 50 mg (0.18 mmol) of the PC in 2 mL of DMF.

-

In a separate vial, dissolve 1.2 molar equivalents (~55 mg) of biotin hydrazide in 1 mL of DMF.

-

Add the biotin hydrazide solution to the PC solution.

-

Add 1-2 drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at 37°C for 6-18 hours. Monitor by LC-MS.

-

Purification: Dilute the reaction mixture with water/acetonitrile and purify using a preparative reversed-phase HPLC system with a C18 column, using a water/acetonitrile gradient.

-

Validation: Lyophilize the pure fractions to obtain the biotinylated product as a white solid. Confirm the structure and purity (>95%) by analytical HPLC and high-resolution mass spectrometry (HRMS). The expected mass will be [M_PC + M_BiotinHydrazide - M_H₂O + H]⁺.

Protocol: Installation of a Click Chemistry Handle

Principle: This protocol introduces a terminal alkyne onto the parent compound using an aminooxy-alkyne reagent. The resulting oxime linkage is stable, and the alkyne handle can be used in subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[7][14] This creates a modular probe for diverse bioconjugation applications.

Materials & Reagents:

-

Parent Compound (PC)

-

O-(Prop-2-yn-1-yl)hydroxylamine or a similar alkyne-containing aminooxy/hydrazide reagent.

-

Pyridine or an acetate buffer (pH ~4.5)

-

Ethanol

Step-by-Step Procedure:

-

Dissolve 50 mg (0.18 mmol) of the PC in 3 mL of ethanol.

-

Add 1.5 molar equivalents of O-(Prop-2-yn-1-yl)hydroxylamine.

-

Add 0.5 mL of pyridine to serve as a mild base and catalyst. Alternatively, use an acetate buffer to maintain optimal pH.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

-

Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine) and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

-

Validation: Confirm the structure by ¹H NMR (look for the characteristic signals of the alkyne proton and the newly formed C=N bond) and HRMS. This "click-ready" molecule is now a stable intermediate for further conjugation.

Protocols: Targeting the Ester Group

Modifying the ester is a two-step process that offers an alternative derivatization site, which can be useful if the ketone is essential for biological activity.

Diagram: Ester Derivatization Workflow

Caption: Two-step workflow for modifying the ester functionality.

Protocol: Hydrolysis to the Carboxylic Acid

Principle: Saponification using a base like lithium hydroxide (LiOH) cleaves the ethyl ester to yield the corresponding carboxylic acid, which is a versatile handle for subsequent amide bond formation.[15]

Materials & Reagents:

-

Parent Compound (PC)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate for extraction

Step-by-Step Procedure:

-

Dissolve 100 mg (0.36 mmol) of the PC in a mixture of 4 mL THF and 2 mL water.

-

Add 2.0 molar equivalents of LiOH.

-

Stir vigorously at room temperature for 2-6 hours until TLC or LC-MS shows complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate. This product is often used in the next step without further purification if it is sufficiently clean.

Protocol: Amide Coupling to an Amine-Functionalized Tag

Principle: This protocol uses standard peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), to activate the carboxylic acid for efficient reaction with an amine-containing tag (e.g., a fluorescent dye with a primary amine).[16]

Materials & Reagents:

-

Carboxylic acid intermediate from Protocol 4.1

-

Amine-functionalized tag (e.g., 5-(Aminomethyl)fluorescein)

-

EDC and NHS

-

Anhydrous DMF

-

N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

-

Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq). Stir at room temperature for 1 hour to form the active NHS ester.

-

In a separate vial, dissolve the amine-functionalized tag (1.1 eq) in DMF, adding DIPEA (2.0 eq) as a non-nucleophilic base.

-

Add the amine solution to the activated acid solution.

-

Stir the reaction at room temperature overnight.

-

Purification & Validation: Purify the final conjugate using preparative reversed-phase HPLC. Confirm the identity and purity via LC-MS and NMR spectroscopy.

Characterization and Validation of Derivatives

Rigorous analytical validation is essential to ensure that the synthesized probes are well-defined and suitable for biological experiments. A combination of techniques should be employed.[17][18][19][20]

| Technique | Purpose | Expected Outcome / Key Information |

| TLC / LC-MS | Reaction Monitoring & Purity | Shift in retention time (Rf/RT) compared to starting material. Observation of the expected molecular ion peak. |

| HRMS | Structure Confirmation | Provides a highly accurate mass measurement, confirming the elemental composition of the new derivative. |

| ¹H & ¹³C NMR | Structure Elucidation | Confirms the covalent bond formation. For example, appearance of aromatic protons from a dye or characteristic alkyne signals. |

| Analytical HPLC | Purity Assessment | A single, sharp peak indicates high purity (ideally >95%). Used to validate the final product before biological assays. |

| Fluorimetry | Functional Validation | For fluorescent probes, measure excitation/emission spectra to confirm the fluorophore remains functional after conjugation. |

Example Application Protocol: Protein Pull-Down Assay

Principle: The biotinylated derivative (from Protocol 3.2) is used as a "bait" to capture its specific protein binding partners from a complex biological sample, such as a cell lysate. The bait-protein complexes are then isolated using streptavidin-coated magnetic beads.[5]

Materials:

-

Biotinylated derivative

-

Cell lysate

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Workflow:

-

Incubation: Incubate the cell lysate with the biotinylated derivative (and a vehicle control, e.g., DMSO) for 1-2 hours at 4°C to allow for binding.

-

Capture: Add pre-washed streptavidin magnetic beads to the lysate and incubate for another hour to capture the bait-protein complexes.

-

Washing: Use a magnetic rack to immobilize the beads. Remove the supernatant and wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie/silver staining or by Western blotting for a specific target. For unbiased discovery, the eluted proteins can be identified using mass spectrometry (proteomics).

References

-

Perfumer's Apprentice. (n.d.). Ethyl Butyrate (CAS 105-54-4). Retrieved from [Link]

-

Wikipedia. (2023, December 14). Ethyl butyrate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-formylphenoxy)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

-

PubChem. (n.d.). Ethyl 4-oxo-4-(4-pentylphenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, L., et al. (2021). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Available at: [Link]

-

Jaworski, C., & Schepartz, A. (2007). Synthesis of a ketone analog of biotin via the intramolecular Pauson-Khand reaction. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. Retrieved from [Link]

-

AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceuticals. Available at: [Link]

-

Royal Society of Chemistry. (2024). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis and activities of 4-deoxy-4 beta-arylmehtylene sulfonylamido-4'-demethylpodophyllotoxins]. Retrieved from [Link]

-

MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

-

Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

-

MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins. Retrieved from [Link]

-

PubMed. (2016). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Retrieved from [Link]

-

ADC Review. (2019). What is Click Chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Retrieved from [Link]

-

Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

-

ResearchGate. (2023). Nitrate Ester Derivatization for the Generation of Structurally Informative Ions via Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. Retrieved from [Link]

-

MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

-

ResearchGate. (2018). Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

SciSpace. (n.d.). Note on the synthesis of ethyl butyrate in egg secretion. Retrieved from [Link]

-

Frontiers. (2021). Biotinylation as a Tool to Enhance the Uptake of Small Molecules in Gram-Negative Bacteria. Retrieved from [Link]

-

MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence labelling of carbohydrates with 2-aminobenzamide (2AB). Retrieved from [Link]

-

Roots Analysis. (2024). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. Retrieved from [Link]

-

PubMed Central. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

-

Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]

-

kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

-

ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

-

ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis and activities of 4-deoxy-4 beta-arylmehtylene sulfonylamido-4'-demethylpodophyllotoxins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethyl 4-oxo-4-(4-pentylphenyl)butanoate | C17H24O3 | CID 24727550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.biomol.com [resources.biomol.com]

- 13. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 14. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 15. aocs.org [aocs.org]

- 16. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. hovione.com [hovione.com]

- 18. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, a key intermediate in the development of advanced materials, including liquid crystals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is typically achieved through a two-step process:

-

Friedel-Crafts Acylation: The reaction of n-pentylbenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-oxo-4-(4-n-pentylphenyl)butanoic acid.

-

Fischer Esterification: The subsequent esterification of the keto-acid intermediate with ethanol to yield the final product.

This guide will focus on optimizing the conditions for both of these critical steps.

Visualizing the Synthesis Workflow

Caption: A two-step workflow for the synthesis of the target compound.

Part 1: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis. The protocol for the Friedel-Crafts acylation is adapted from a procedure for a similar substrate, butylbenzene, and should serve as an excellent starting point for optimization.[1]

Step 1: Friedel-Crafts Acylation of n-Pentylbenzene

Reaction: n-Pentylbenzene + Succinic Anhydride --(AlCl₃)--> 4-oxo-4-(4-n-pentylphenyl)butanoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| n-Pentylbenzene | 148.28 | (to be calculated) | 0.10 |

| Succinic Anhydride | 100.07 | (to be calculated) | 0.11 |

| Aluminum Chloride (anhydrous) | 133.34 | (to be calculated) | 0.23 |

| Ethylene Chloride (1,2-dichloroethane) | 98.96 | 100 mL | - |

| 3 N Hydrochloric Acid | - | 250 mL | - |

| Ethyl Acetate | 88.11 | 2 x 100 mL | - |

| Saturated Sodium Chloride Solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride), add n-pentylbenzene (0.10 moles) and succinic anhydride (0.11 moles) to 100 mL of ethylene chloride.

-

Cooling: Cool the mixture in an ice-water bath to approximately 10-15°C.

-

Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (0.23 moles) in small portions over a period of 10-15 minutes. The addition is exothermic, so maintain the temperature below 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Work-up: Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold 3 N hydrochloric acid. Stir until the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash with 100 mL of saturated sodium chloride solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude 4-oxo-4-(4-n-pentylphenyl)butanoic acid.

Step 2: Fischer Esterification of 4-oxo-4-(4-n-pentylphenyl)butanoic acid

Reaction: 4-oxo-4-(4-n-pentylphenyl)butanoic acid + Ethanol --(H₂SO₄)--> Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 4-oxo-4-(4-n-pentylphenyl)butanoic acid | (Calculated from Step 1) | 130 g (example) |

| Ethanol | 46.07 | 650 mL |

| Concentrated Sulfuric Acid | 98.08 | 13 mL |

| Water | 18.02 | 500 mL |

| Ethyl Acetate | 88.11 | As needed for extraction |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-oxo-4-(4-n-pentylphenyl)butanoic acid in ethanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux and maintain for 5 hours.[2]

-

Concentration: After cooling, concentrate the reaction mixture to about half of its original volume using a rotary evaporator.

-

Precipitation and Extraction: Dilute the concentrated mixture with 500 mL of water. The product may precipitate as an oil. Collect the oil and extract the aqueous layer with ethyl acetate.[2]

-

Drying and Evaporation: Combine the organic extracts and the collected oil, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate can be purified by vacuum distillation.

Part 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and provides solutions based on established chemical principles.

Troubleshooting Low Yield in Friedel-Crafts Acylation

| Problem | Potential Cause | Troubleshooting Steps & Optimization |

| Low or No Product Formation | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is flame-dried, use anhydrous solvents, and use a fresh, unopened container of the Lewis acid.[3] |

| Deactivated Aromatic Ring: While n-pentylbenzene is activated, impurities in the starting material could be deactivating. | Purify the n-pentylbenzene by distillation before use. | |

| Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. | Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst.[4] Ensure a molar ratio of at least 2:1 of AlCl₃ to the limiting reagent (succinic anhydride). | |

| Sub-optimal Temperature: The reaction may not have reached the necessary activation energy. | While the initial addition of the catalyst should be done at a low temperature to control the exotherm, the reaction may benefit from being stirred at room temperature or gently heated (e.g., 40-50°C) for a period after the initial addition. Monitor the reaction by TLC. | |

| Formation of Multiple Products | Isomer Formation: Friedel-Crafts acylation of alkylbenzenes can lead to ortho and para isomers. | The n-pentyl group is an ortho, para-director. Due to steric hindrance, the para-product is expected to be the major isomer. Purification by recrystallization or chromatography can separate the isomers. |

| Dealkylation: Although less common in acylation than alkylation, prolonged reaction times or high temperatures can lead to the cleavage of the n-pentyl group. | Keep the reaction time and temperature to the minimum required for complete conversion of the starting material. Monitor the reaction progress by TLC. | |

| Difficult Work-up | Emulsion Formation: The presence of aluminum salts can lead to the formation of emulsions during the aqueous work-up. | Add the reaction mixture to the acidic water slowly with vigorous stirring. The addition of a saturated solution of NaCl can help to break up emulsions. |

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst for the Friedel-Crafts acylation?

A1: Yes, other Lewis acids such as FeCl₃, ZnCl₂, or BF₃ can be used. However, aluminum chloride is the most common and often the most effective for this type of reaction. The reactivity of the catalyst and the optimal reaction conditions may vary, so some optimization would be necessary.

Q2: Why is an excess of succinic anhydride used?

A2: A slight excess of the acylating agent is often used to ensure the complete consumption of the more expensive starting material, in this case, n-pentylbenzene.

Q3: What is the role of the 3 N HCl in the work-up of the Friedel-Crafts reaction?

A3: The hydrochloric acid serves two main purposes. First, it quenches the reaction by hydrolyzing any remaining acylium ions and deactivating the aluminum chloride catalyst. Second, it dissolves the aluminum salts that are formed, facilitating their removal during the aqueous extraction.

Q4: My Fischer esterification is not going to completion. What can I do?

A4: The Fischer esterification is an equilibrium reaction.[5] To drive the equilibrium towards the product, you can:

-

Use a large excess of the alcohol (ethanol).

-

Remove the water that is formed during the reaction, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q5: What are the key safety precautions for this synthesis?

A5:

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Ethylene chloride (1,2-dichloroethane) is a toxic and flammable solvent. All operations involving this solvent should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. It should be handled with extreme care, and water should never be added to the concentrated acid.

Part 3: Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts Acylation.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of succinic anhydride with aluminum chloride.[6] This acylium ion is then attacked by the electron-rich n-pentylbenzene ring in an electrophilic aromatic substitution reaction to form a resonance-stabilized carbocation intermediate (sigma complex).[6] Subsequent deprotonation restores the aromaticity of the ring and yields the keto-acid product.

Fischer Esterification Mechanism

Sources

Technical Support Center: Synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side products and experimental challenges. Our focus is on providing practical, field-proven insights rooted in established chemical principles.

Introduction to the Synthesis

The most common and efficient method for synthesizing Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution involves the reaction of n-pentylbenzene with an acylating agent, typically ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride), in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

The overall reaction is as follows:

-

Aromatic Substrate: n-Pentylbenzene

-

Acylating Agent: Ethyl 4-chloro-4-oxobutyrate

-

Catalyst: Aluminum Chloride (AlCl₃)

-

Product: Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

While this reaction is generally robust, the formation of side products can complicate purification and reduce yields. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Common Side Products

This section addresses the most frequently encountered impurities and provides a systematic approach to troubleshooting.

Diagram: Troubleshooting Workflow for Impurity Identification

Caption: Troubleshooting workflow for identifying and mitigating side products.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows an unexpected set of aromatic signals, and GC-MS indicates an isomer of my product. What is this side product and how can I avoid it?

A1: You are likely observing the formation of a regioisomer, specifically Ethyl 4-oxo-4-(2-n-pentylphenyl)butyrate .

-

Causality: The n-pentyl group on the benzene ring is an ortho, para-directing group.[4] While the para-substituted product is sterically favored and generally the major product, some degree of ortho-acylation is often unavoidable. The ratio of para to ortho substitution is influenced by reaction temperature and the choice of catalyst. Higher temperatures can sometimes lead to a decrease in regioselectivity.

-

Troubleshooting & Mitigation:

-

Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the selectivity for the para product.

-

Solvent Choice: The choice of solvent can influence the steric bulk of the electrophile complex, thereby affecting regioselectivity. Less polar solvents may favor para substitution.

-

Catalyst Screening: While AlCl₃ is common, other Lewis acids like SnCl₄ or milder catalysts might offer improved selectivity in some cases.[5]

-

-

Purification: The ortho and para isomers often have different polarities, allowing for separation by column chromatography.

Q2: During workup, I noticed a significant amount of a solid precipitating at the aqueous/organic interface. What is this and how do I deal with it?

A2: This is likely the carboxylic acid byproduct, 4-oxo-4-(4-n-pentylphenyl)butanoic acid .

-

Causality: This side product forms due to the hydrolysis of the ethyl ester group of either your final product or the unreacted ethyl 4-chloro-4-oxobutyrate. This hydrolysis can be catalyzed by either acidic or basic conditions, particularly in the presence of water during the reaction or aqueous workup.

-

Troubleshooting & Mitigation:

-

Anhydrous Conditions: Ensure your glassware is thoroughly dried and your reagents (especially the solvent and n-pentylbenzene) are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Controlled Workup: When quenching the reaction with water or acid, do so at low temperatures (e.g., on an ice bath) to minimize ester hydrolysis.

-

Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove the acidic byproduct from the organic layer. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

-

Q3: My mass spectrometry results show a peak with a higher molecular weight than my expected product. What could this be?

A3: This is likely a diacylated product , where a second acyl group has been added to the n-pentylbenzene ring.

-

Causality: Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring towards further electrophilic substitution.[4] Therefore, diacylation is generally less of a concern than in Friedel-Crafts alkylation. However, under forcing conditions (high temperature, long reaction times, or a large excess of the acylating agent and catalyst), diacylation can occur.

-

Troubleshooting & Mitigation:

-

Stoichiometry Control: Use a slight excess of the n-pentylbenzene relative to the ethyl 4-chloro-4-oxobutyrate and Lewis acid. This ensures the acylating agent is the limiting reagent, minimizing the chance of a second acylation.

-

Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times once the starting material has been consumed (monitor by TLC or GC).

-

Order of Addition: Adding the acylating agent slowly to the mixture of n-pentylbenzene and Lewis acid can help maintain a low concentration of the electrophile and disfavor diacylation.

-

Q4: My reaction seems to be incomplete, with a significant amount of starting material remaining. What are the possible causes?

A4: Incomplete conversion can be attributed to several factors.

-

Causality & Troubleshooting:

-

Inactive Catalyst: Aluminum chloride is highly hygroscopic. If it has been exposed to moisture, its activity will be significantly reduced. Use freshly opened or properly stored AlCl₃.

-

Insufficient Catalyst: Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with the ketone product.[4] Ensure you are using at least one equivalent of AlCl₃ for every equivalent of ethyl 4-chloro-4-oxobutyrate.

-

Low Reaction Temperature or Insufficient Time: If the reaction is run at a very low temperature, it may be too slow. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for the formation of side products. Ensure the reaction has been allowed to run for a sufficient amount of time.

-

Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.

-

Summary of Potential Side Products and Key Data

| Side Product Name | Chemical Formula | Molar Mass ( g/mol ) | Identification Method | Mitigation Strategy |

| Ethyl 4-oxo-4-(2-n-pentylphenyl)butyrate | C₁₇H₂₄O₃ | 276.37 | NMR, GC-MS | Lower reaction temperature, optimize catalyst/solvent. |

| 4-Oxo-4-(4-n-pentylphenyl)butanoic acid | C₁₅H₂₀O₃ | 248.32 | TLC, LC-MS, IR | Maintain anhydrous conditions, careful aqueous workup. |

| Diacylated n-pentylbenzene derivative | C₂₃H₃₂O₅ | 388.50 | MS | Control stoichiometry (excess n-pentylbenzene), avoid harsh conditions. |

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reactants: Add n-pentylbenzene (1.0 eq) to the cooled suspension. Slowly add ethyl 4-chloro-4-oxobutyrate (1.0 eq)[3][6] via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by cold dilute HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

- US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14794-31-1 | Ethyl 4-chloro-4-oxobutanoate | Esters | Ambeed.com [ambeed.com]

Technical Support Center: Synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The synthesis is typically a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This guide will address potential issues in both stages of the synthesis.

I. Overall Synthesis Workflow

The synthesis of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate involves two primary chemical transformations. The first is the Friedel-Crafts acylation of n-pentylbenzene with succinic anhydride to form the intermediate, 4-oxo-4-(4-n-pentylphenyl)butanoic acid. The second step is the Fischer esterification of this carboxylic acid intermediate with ethanol to yield the final product.

Technical Support Center: Purification of α-Keto Esters